

Ceralasertib's Role in Inducing Replication Stress: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceralasertib**

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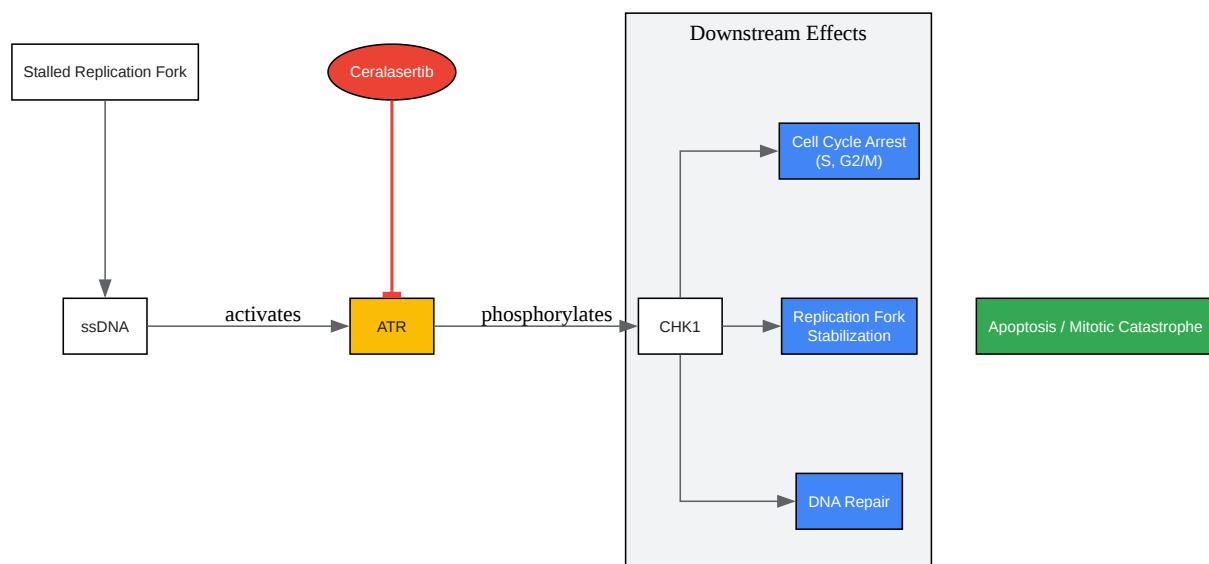
Abstract: **Ceralasertib** (AZD6738) is a potent and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, a master regulator of the DNA Damage Response (DDR) activated by replication stress.^{[1][2][3]} Cancer cells, often characterized by oncogene-driven proliferation, exhibit high levels of endogenous replication stress, making them particularly dependent on the ATR pathway for survival and proliferation.^{[3][4]} By inhibiting ATR, **Ceralasertib** abrogates the cell's ability to manage stalled replication forks, leading to an accumulation of DNA damage, replication fork collapse, and ultimately, cell death.^{[4][5]} This guide provides a detailed examination of **Ceralasertib**'s mechanism of action, a summary of its efficacy in preclinical and clinical settings, detailed experimental protocols for assessing its activity, and visualizations of the core biological pathways and experimental workflows.

Mechanism of Action: ATR Inhibition and Induction of Replication Stress

ATR is a critical serine/threonine protein kinase that responds to single-stranded DNA (ssDNA), a common feature of stalled DNA replication forks.^{[4][6]} Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.^{[4][7]}

Ceralasertib, as a selective ATP-competitive inhibitor of ATR, disrupts this entire signaling cascade.^[7] This inhibition prevents the phosphorylation of CHK1, thereby disabling the S-phase and G2/M checkpoints. In cancer cells already under high replicative stress, this loss of

checkpoint control is catastrophic. Without the ability to pause the cell cycle and repair DNA damage, cells prematurely enter mitosis with under-replicated or damaged DNA, leading to mitotic catastrophe and apoptosis.[8] This mechanism forms the basis of **Ceralasertib**'s antitumor activity, both as a monotherapy in tumors with high intrinsic replication stress and in combination with DNA-damaging agents that further exacerbate this stress.[1][7]



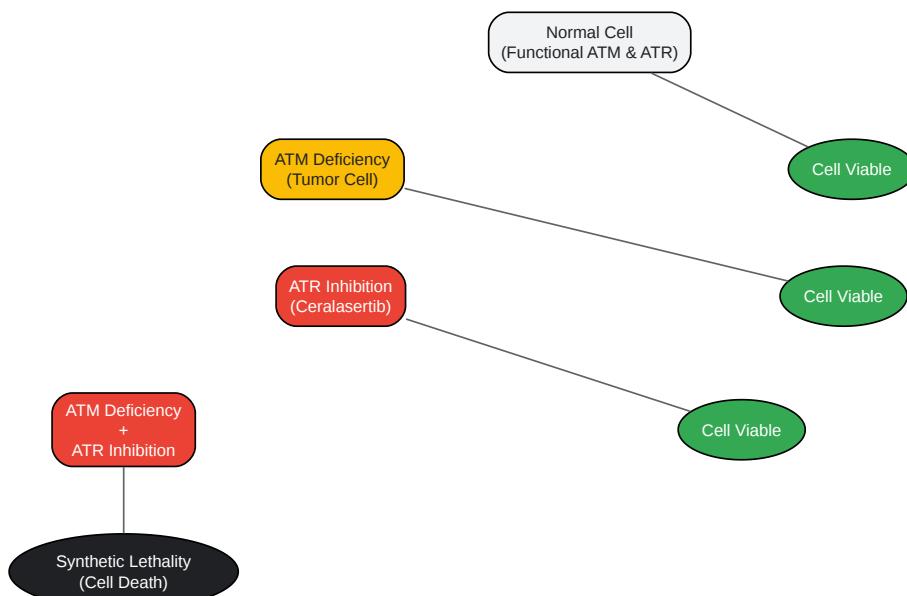
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Ceralasertib inhibits the ATR signaling pathway, leading to cell death.

Concept of Synthetic Lethality

A key therapeutic strategy for **Ceralasertib** involves exploiting the concept of synthetic lethality. This occurs when the combination of two genetic alterations (or a genetic alteration and a drug) leads to cell death, whereas either event alone is viable. Many cancers have pre-existing defects in certain DDR pathways, such as mutations in the ATM or BRCA genes.[9][10]

- ATM Deficiency: The ATM kinase is primarily activated by DNA double-strand breaks (DSBs). [9] In ATM-deficient tumors, cells become heavily reliant on the ATR pathway to manage replication stress. Inhibition of ATR with **Ceralasertib** in this context removes the remaining major DDR pathway, leading to profound genomic instability and cell death.[6][9][11]
- PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in tumors with defective homologous recombination (HR) repair, often due to BRCA1/2 mutations. Resistance to PARP inhibitors can emerge through mechanisms that restore HR or stabilize replication forks. Combining **Ceralasertib** with a PARP inhibitor like Olaparib can overcome this resistance by preventing fork stabilization, creating a potent synthetic lethal interaction. [11][12]



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Synthetic lethality of **Ceralasertib** in ATM-deficient tumor cells.

Quantitative Data Summary

The efficacy of **Ceralasertib** has been evaluated in numerous clinical trials, both as a monotherapy and as part of combination regimens. The data highlights its activity across various tumor types and genetic backgrounds.

Table 1: **Ceralasertib** Monotherapy Clinical Trial Data

Trial Name	Patient Population	Dose & Schedule	Overall Response Rate (ORR)	Stable Disease (SD)	Key Findings
PATRIOT (Phase I) [13][14]	Advanced Solid Tumors (n=67)	160 mg BD, 14 days on / 14 days off	8% (5 confirmed PRs)	52% (34 patients)	Intermittent dosing was better tolerated. Durable responses seen in tumors with ARID1A loss and DDR defects.
ATARI (Phase II)[15]	Relapsed Ovarian/Endometrial Clear Cell Carcinoma (ARID1A loss, n=29)	160 mg BD	14%	41% Disease Control Rate (DCR) at 16 weeks	Showed promising signals of clinical activity in rare gynecologic cancers.

| PLANETTE (Phase IIa)[16] | ATM-altered Advanced Solid Tumors (n=28) | 160 mg BD, 14 days on / 14 days off | 7.1% (1 CR, 1 PR) | - | Responses were limited, suggesting combination strategies may be needed. |

Table 2: **Ceralasertib** Combination Therapy Clinical Trial Data

Combination	Trial Name / Phase	Patient Population	Dose & Schedule	Overall Response Rate (ORR)	Median Progression-Free Survival (mPFS)
+ Paclitaxel[1] [3]	Phase I (NCT026301 99)	Advanced Solid Tumors (n=57)	Ceralasertib 240 mg BD (d1-14) + Paclitaxel 80 mg/m ² (d1, 8, 15) of 28d cycle	22.6% (All patients) 33.3% (Melanoma subset, n=33)	3.6 months (Melanoma subset)
+ Olaparib[17]	CAPRI (Phase II)	Platinum-Sensitive Recurrent Ovarian Cancer (n=37)	Ceralasertib 160 mg QD (d1-7) + Olaparib 300 mg BD (d1-28) of 28d cycle	49%	7.3 months (median duration on study without progression)
+ Olaparib[12] [18]	OLAPCO (Basket Trial)	DDR-deficient Solid Tumors (n=25, heavily pretreated)	Ceralasertib 160 mg QD (d1-7) + Olaparib 300 mg BD (d1-28) of 28d cycle	8.3% (62.5% Clinical Benefit Rate)	-

| + Durvalumab[19] | Phase II (NCT04298021) | Advanced Biliary Tract Cancer (n=37 planned) | **Ceralasertib** 240 mg BD (d15-28) + Durvalumab 1.5g (d1) of 28d cycle | Trial in progress | Trial in progress |

Key Experimental Protocols

Evaluating the induction of replication stress by **Ceralasertib** involves a variety of cellular and molecular biology techniques. Below are detailed protocols for key assays.

This protocol details the detection of γH2AX, a marker for DNA double-strand breaks, which increase following ATR inhibition due to replication fork collapse.[\[20\]](#)

- Cell Culture and Treatment:

- Plate cancer cells (e.g., HT29, HCT116) on glass coverslips in a 24-well plate and allow them to adhere overnight.
- Treat cells with **Ceralasertib** at desired concentrations (e.g., 0.1-1 μM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

- Fixation and Permeabilization:

- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

- Blocking and Staining:

- Wash three times with PBS.
- Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
- Incubate with primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

- Mounting and Imaging:

- Wash three times with PBS.

- Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
- Image using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

This method is used to confirm that **Ceralasertib** is inhibiting ATR by measuring the reduction in phosphorylation of its direct downstream target, CHK1.^[7]

- Cell Lysis and Protein Quantification:

- Culture and treat cells as described above. To induce baseline ATR activity, a DNA damaging agent (e.g., hydroxyurea or UV radiation) can be applied prior to **Ceralasertib** treatment.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA assay.

- SDS-PAGE and Protein Transfer:

- Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins on an 8-10% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

- Immunoblotting:

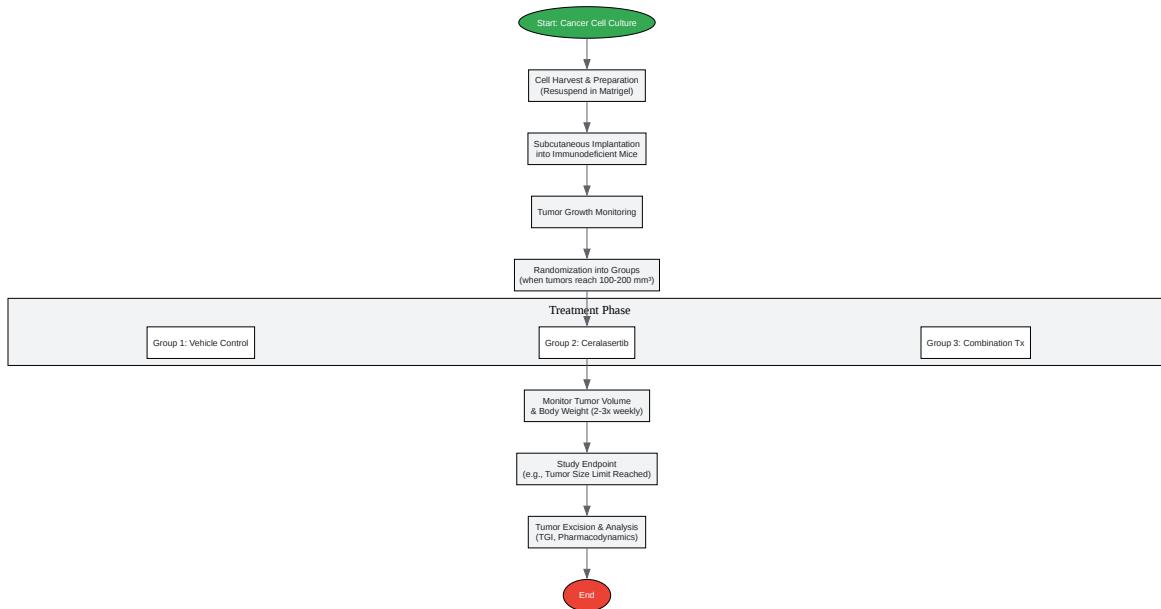
- Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.
- Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345) and total CHK1 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times with TBST.
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
 - Quantify band intensity to determine the ratio of p-CHK1 to total CHK1.

This protocol provides a general workflow for assessing the antitumor activity of **Ceralasertib** in a mouse model.[\[21\]](#)[\[22\]](#)

- Cell Preparation and Implantation:
 - Culture human cancer cells (e.g., ATM-deficient gastric cancer cells) to 70-80% confluence.
 - Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of $5-10 \times 10^6$ cells per 100 μL .
 - Subcutaneously inject 100 μL of the cell suspension into the flank of immunodeficient mice (e.g., 5-6 week old female nude mice).
- Tumor Growth and Randomization:
 - Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - When tumors reach an average volume of 100-200 mm^3 , randomize mice into treatment groups (e.g., Vehicle control, **Ceralasertib** monotherapy, Combination therapy).
- Drug Formulation and Administration:

- Formulate **Ceralasertib** in an appropriate vehicle (e.g., 0.5% methylcellulose) for the desired route of administration (typically oral gavage).
- Administer **Ceralasertib** according to the planned dose and schedule (e.g., 160 mg/kg, daily for 14 days).
- Monitoring and Endpoint:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor for any signs of toxicity.
 - Euthanize mice when tumors in the control group reach the predetermined size limit (e.g., 2000 mm³) or at the end of the study period.
- Data Analysis:
 - Excise tumors for pharmacodynamic analysis (e.g., Western blot, IHC for γH2AX).
 - Analyze tumor growth inhibition (TGI) and perform statistical comparisons between treatment groups.

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Workflow for an *in vivo* xenograft study evaluating **Ceralasertib**.

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- To cite this document: BenchChem. [Ceralasertib's Role in Inducing Replication Stress: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560106#role-of-ceralasertib-in-inducing-replication-stress>]

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